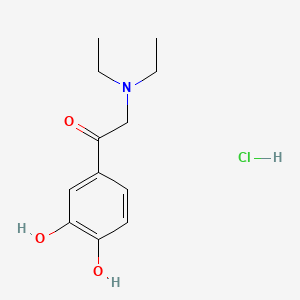
Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐是一种复杂的有机化合物,其分子式为 C19H29NO8S。该化合物以其独特的化学结构而闻名,其中包括乙硫醇基、对甲苯氧基基和柠檬酸部分。由于其独特的性质,它被用于各种科学研究应用。
准备方法
合成路线和反应条件
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐的合成通常涉及多个步骤。一种常见的方法是从 4-(对甲苯氧基)丁胺与乙硫醇在受控条件下反应开始,形成中间产物。然后,该中间产物与柠檬酸反应生成最终化合物。反应条件通常包括使用二氯甲烷或乙醇等溶剂,并且可能需要催化剂来促进反应。
工业生产方法
在工业环境中,乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐的生产使用大型反应器和连续流动工艺进行放大。优化反应参数以确保产品的高产率和纯度。自动化系统和实时监控的使用有助于保持一致的质量。
化学反应分析
反应类型
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐会发生各种化学反应,包括:
氧化: 乙硫醇基可以被氧化形成二硫化物。
还原: 该化合物可以在特定条件下被还原以产生更简单的硫醇衍生物。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化锂铝等还原剂。
取代: 烷基卤化物和酰氯等试剂用于取代反应。
形成的主要产物
氧化: 二硫化物和亚砜。
还原: 硫醇衍生物。
取代: 各种取代胺和醚。
科学研究应用
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐在科学研究中具有广泛的应用:
化学: 用作有机合成和催化的试剂。
生物学: 研究其在生化途径和酶相互作用中的潜在作用。
医学: 研究其治疗特性和在药物开发中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机制
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐的作用机制涉及其与特定分子靶标的相互作用。乙硫醇基可以与蛋白质中的硫醇基形成共价键,影响其功能。对甲苯氧基可以与生物分子的疏水区域相互作用,影响其活性。柠檬酸部分可以螯合金属离子,影响各种生化过程。
相似化合物的比较
类似化合物
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-: 缺少柠檬酸部分,导致不同的化学性质。
2-((4-(对甲苯氧基)丁基)氨基)乙硫醇: 类似的结构,但没有柠檬酸基团。
独特性
乙硫醇, 2-((4-(对甲苯氧基)丁基)氨基)-, 柠檬酸盐的独特性在于柠檬酸部分的存在,它赋予了额外的化学性质,例如金属离子螯合和增强的溶解度。这使得它在各种应用中比其类似物更通用。
属性
CAS 编号 |
38920-66-0 |
|---|---|
分子式 |
C19H29NO8S |
分子量 |
431.5 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[4-(4-methylphenoxy)butylamino]ethanethiol |
InChI |
InChI=1S/C13H21NOS.C6H8O7/c1-12-4-6-13(7-5-12)15-10-3-2-8-14-9-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,14,16H,2-3,8-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
XMGUMXUNITXHKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCCCNCCS.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)



![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)

![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
